molecular formula C20H19NO6 B13438434 Coryximine

Coryximine

Cat. No.: B13438434
M. Wt: 369.4 g/mol
InChI Key: MVXPONFJJHYSIL-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coryximine is an isoquinoline alkaloid isolated from the genus Corydalis, which is known for its rich source of biologically active alkaloids. This compound has been identified as a compound with significant pharmacological properties, including cytotoxic and antimicrobial activities .

Preparation Methods

The synthetic routes for Coryximine involve the isolation from the tubers of Corydalis ternata. The process includes maceration and acid-base extraction methods to obtain the alkaloids

Chemical Reactions Analysis

Coryximine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

IUPAC Name

5-[[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-1,3-benzodioxole-4-carboxylic acid

InChI

InChI=1S/C20H19NO6/c1-21-5-4-11-7-16-17(26-9-25-16)8-13(11)14(21)6-12-2-3-15-19(27-10-24-15)18(12)20(22)23/h2-3,7-8,14H,4-6,9-10H2,1H3,(H,22,23)/t14-/m1/s1

InChI Key

MVXPONFJJHYSIL-CQSZACIVSA-N

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@H]1CC4=C(C5=C(C=C4)OCO5)C(=O)O)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1CC4=C(C5=C(C=C4)OCO5)C(=O)O)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.